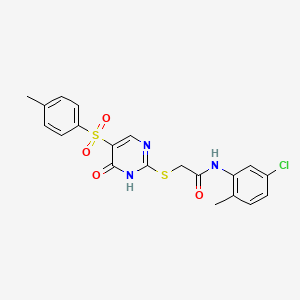![molecular formula C24H24ClN7O3 B2413550 (5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920185-58-6](/img/structure/B2413550.png)
(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : Some derivatives, including structures similar to the queried compound, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This indicates potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Imaging Applications in Neurological Disorders
- Imaging of LRRK2 Enzyme in Parkinson's Disease : A compound with a similar structure has been synthesized for potential use in Positron Emission Tomography (PET) imaging, specifically for imaging the LRRK2 enzyme in Parkinson's disease, highlighting its potential application in neurological research and diagnostics (Wang et al., 2017).
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines
- Synthesis of Novel Compounds : Research includes the synthesis of various derivatives, including pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, which are structurally related to the queried compound. These compounds could have potential applications in medicinal chemistry and drug development (Abdelhamid et al., 2012).
Novel Transformations in Synthesis
- Novel Synthesis Transformations : Studies include novel transformations in the synthesis of similar compounds, which could be relevant for the development of new synthetic methods in chemistry and drug discovery (Pokhodylo et al., 2010).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
- Antimicrobial Activity of Pyridine Derivatives : Research on the synthesis and antimicrobial activity of new pyridine derivatives, structurally similar to the queried compound, suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Biological Activity of Triazole Analogues
- Biological Activity of Triazole Analogues : A series of novel triazole analogues, structurally related to the queried compound, have been synthesized and evaluated for antibacterial activity. This suggests potential applications in antimicrobial drug development (Nagaraj et al., 2018).
5-HT2 Antagonist Activity of Bicyclic Derivatives
- 5-HT2 Antagonist Activity : Bicyclic derivatives, structurally related to the queried compound, have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential applications in the development of treatments for mental health disorders (Watanabe et al., 1992).
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-3-35-18-7-5-17(6-8-18)32-23-21(28-29-32)22(26-15-27-23)30-10-12-31(13-11-30)24(33)19-14-16(25)4-9-20(19)34-2/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORISHVOJBLWZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)Cl)OC)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

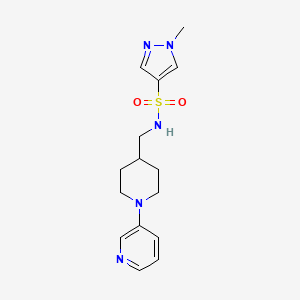
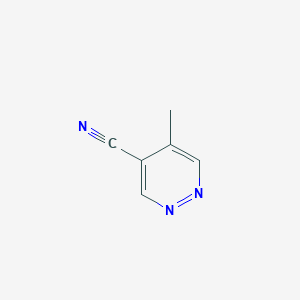
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/no-structure.png)

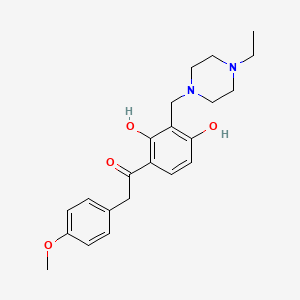

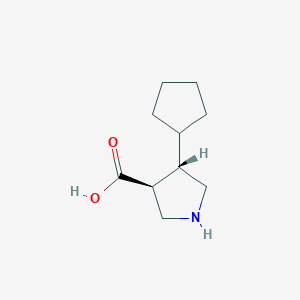
![3-Phenethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413477.png)


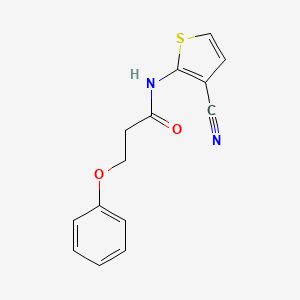
![6-(tert-Butoxycarbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2413486.png)

